5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is an organic compound with the molecular formula C19H11BrIN3O2 and a molecular weight of 520.118 g/mol . This compound is characterized by the presence of bromine, iodine, and an oxazolo[4,5-b]pyridine moiety, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of 5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the oxazolo[4,5-b]pyridine core This core can be synthesized through cyclization reactions involving appropriate precursorsThe final step includes the formation of the benzamide linkage through amide bond formation reactions .
Chemical Reactions Analysis
5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include other halogenated benzamides and oxazolo[4,5-b]pyridine derivatives. These compounds share structural similarities but may differ in their specific halogen atoms or functional groups. The uniqueness of this compound lies in its combination of bromine, iodine, and the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5297-43-8 |
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Molecular Formula |
C19H11BrIN3O2 |
Molecular Weight |
520.1 g/mol |
IUPAC Name |
5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H11BrIN3O2/c20-12-6-7-15(21)14(10-12)18(25)23-13-4-1-3-11(9-13)19-24-17-16(26-19)5-2-8-22-17/h1-10H,(H,23,25) |
InChI Key |
IQFMFJGJUXQRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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